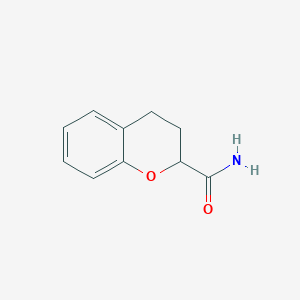

Chroman-2-carboxamide

Beschreibung

Contextualization of the Chroman Scaffold in Medicinal Chemistry

The chroman scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a dihydropyran ring, is widely recognized as a "privileged structure" in medicinal chemistry. core.ac.ukresearchgate.netacs.org This designation stems from its frequent appearance in a vast array of biologically active natural products and synthetic compounds. researchgate.net The structural rigidity and three-dimensional character of the chroman ring system allow for precise spatial orientation of substituents, facilitating high-affinity interactions with a variety of biological targets.

Natural products containing the chroman moiety, such as vitamin E (tocopherols) and certain flavonoids, exhibit a broad spectrum of biological activities, including antioxidant and anti-inflammatory properties. researchgate.net This inherent bioactivity has inspired medicinal chemists to utilize the chroman scaffold as a foundational template for the design and synthesis of novel therapeutic agents. tandfonline.comnih.gov The versatility of the chroman ring system allows for its decoration with a wide range of functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov Consequently, chroman derivatives have been investigated for a multitude of therapeutic applications, including anticancer, neuroprotective, and antimicrobial agents. tandfonline.comnih.gov

Emerging Significance of Chroman-2-carboxamide in Research

Within the broader family of chroman-based compounds, this compound has recently emerged as a particularly significant area of research. The introduction of the carboxamide functionality at the 2-position of the chroman ring provides a key point for diversification and interaction with biological targets. This has led to a surge in the synthesis and evaluation of libraries of this compound derivatives, revealing a wide range of promising biological activities.

A notable area of investigation has been the potential of Chroman-2-carboxamides as anticancer agents. Studies have shown that certain derivatives exhibit potent cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net For instance, research into a series of chromone-2-carboxamide derivatives revealed that some compounds displayed significant inhibitory effects on the growth of breast, ovarian, and colon cancer cells. researchgate.net

Furthermore, Chroman-2-carboxamides have been identified as potent modulators of other important biological targets. For example, specific derivatives have been developed as antagonists for the melanin-concentrating hormone receptor 1 (MCHR1), a target for the treatment of obesity. acs.orgnih.gov Other research has highlighted their potential as inhibitors of enzymes such as carbonic anhydrase and 5-lipoxygenase, suggesting applications in a variety of disease contexts. researchgate.netmdpi.com

Overview of Research Trajectories in this compound Chemistry

The current research landscape for this compound is characterized by several key trajectories, primarily focused on the synthesis of novel derivatives and the exploration of their therapeutic potential in various disease areas.

One major research thrust is the continued design and synthesis of new libraries of this compound analogues. nih.gov medicinal chemists are systematically modifying the core scaffold and the carboxamide side chain to establish structure-activity relationships (SAR). These studies are crucial for optimizing the potency, selectivity, and drug-like properties of these compounds.

Another significant trajectory is the investigation of Chroman-2-carboxamides as anticancer agents. Researchers are not only focused on identifying compounds with high cytotoxicity towards cancer cells but also on elucidating their mechanisms of action. researchgate.net Understanding how these compounds induce cell death is critical for their further development as potential cancer therapeutics.

The exploration of Chroman-2-carboxamides as modulators of G-protein coupled receptors (GPCRs) and enzymes represents another active area of research. The success in identifying potent MCHR1 antagonists has spurred interest in screening these compounds against other receptors and enzymes implicated in various pathologies. acs.orgnih.gov This includes their evaluation as carbonic anhydrase inhibitors for potential use in conditions like glaucoma and as 5-lipoxygenase inhibitors for inflammatory disorders. researchgate.netmdpi.com

The table below summarizes some of the reported biological activities of this compound derivatives:

| Compound Class | Biological Target/Activity | Research Focus |

| Chromone-2-carboxamide derivatives | Cytotoxic against cancer cell lines (e.g., MCF-7, OVCAR, HCT-116) | Anticancer drug discovery |

| 7-Fluoro-chromone-2-carboxamide | Melanin Concentrating Hormone Receptor 1 (MCHR1) antagonist | Anti-obesity agents |

| 4-Oxo-N-(4-sulfamoylphenyl)this compound derivatives | Carbonic Anhydrase (hCA I, II, and IX) inhibitors | Development of novel enzyme inhibitors |

| Chromone-2-carboxamide derivatives | 5-Lipoxygenase inhibitors | Anti-inflammatory agents |

This focused and multi-pronged research approach underscores the growing importance of this compound in medicinal chemistry and its potential to yield novel therapeutic leads for a range of diseases.

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYJYAWBTFNDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Chroman 2 Carboxamide Core Structures and Derivatives

Synthesis of Chroman-2-carboxylic Acid Precursors

The foundational step in generating chroman-2-carboxamides is the synthesis of the corresponding carboxylic acid precursors. Various synthetic strategies have been developed to construct the chroman-2-carboxylic acid scaffold, ranging from ring-forming reactions to the modification of existing heterocyclic systems.

Established Routes to Substituted Chroman-2-carboxylic Acids

Several well-established methods are available for the synthesis of substituted chroman-2-carboxylic acids, providing access to a range of chiral and achiral precursors. mdpi.comnih.gov

One prominent strategy is the asymmetric hydrogenation of chromones . This method efficiently produces chiral 2-substituted chromane (B1220400) moieties with high enantioselectivity. mdpi.com Another effective approach involves the intramolecular oxy-Michael addition of phenol (B47542) substrates that contain an (E)-α,β-unsaturated ketone moiety, which cyclizes to form the chroman skeleton. mdpi.com

Chiral chroman-2-carboxylic acids can also be synthesized from their corresponding esters. For example, (R)-methyl chroman-2-carboxylates can be hydrolyzed to (R)-chroman-2-carboxylic acids using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of solvents like tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water. researchgate.net

Furthermore, enantioselective synthesis can be achieved through phenolate (B1203915) ion-mediated intramolecular epoxide ring-opening reactions , which yield chiral chromane derivatives in excellent yields. mdpi.com The stereocenter at the C2 position can also be introduced via a Mitsunobu inversion reaction using a 2-bromophenol (B46759) and a suitable chiral halopropanol, followed by cyclization to form the dihydrobenzopyran ring. mdpi.com

Below is a table summarizing some established routes to substituted chroman-2-carboxylic acids.

| Starting Material | Key Reagents/Reaction Type | Product |

| Substituted Chromone (B188151) | Asymmetric Hydrogenation | Chiral Substituted Chroman-2-carboxylic Acid |

| Phenol with (E)-α,β-unsaturated ketone moiety | Intramolecular oxy-Michael addition | Substituted Chroman-2-carboxylic Acid |

| (R)-Methyl chroman-2-carboxylate | LiOH, THF/MeOH/H₂O | (R)-Chroman-2-carboxylic Acid |

| Substituted 2-Bromophenol and Chiral Halopropanol | Mitsunobu Reaction and Cyclization | Chiral Substituted Chroman-2-carboxylic Acid |

| Phenol and Epoxide | Intramolecular Epoxide Ring-Opening | Chiral Chroman-2-carboxylic Acid |

Amidation Reactions for Chroman-2-carboxamide Formation

The conversion of chroman-2-carboxylic acid to its corresponding amide is a crucial step in the synthesis of the target compound. This transformation is typically achieved through amidation reactions that involve the activation of the carboxylic acid group.

Condensation with Amines from Chroman-2-carboxylic Acid Derivatives

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated" to facilitate the nucleophilic attack by the amine.

One common method involves a two-step process where the chroman-2-carboxylic acid is first converted to a more reactive acyl chloride . This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting chroman-2-carbonyl chloride is then reacted with an appropriate amine in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yielding the desired this compound. researchgate.net

Alternatively, coupling agents can be used to facilitate the direct amidation of the carboxylic acid in a one-pot procedure. bohrium.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. These agents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond, while the coupling agent is converted into a urea (B33335) byproduct. bohrium.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to minimize side reactions and reduce the risk of racemization when using chiral precursors. mdpi.com

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound structure serves as a versatile scaffold that can be further modified to create a library of derivatives with diverse properties. Functionalization typically focuses on introducing various substituents to the amide moiety.

Introduction of Substituents on the Amide Moiety (e.g., phenylamides, alkylamides)

The introduction of different substituents on the amide nitrogen is achieved by using a variety of primary or secondary amines during the amidation reaction described in section 2.2.1. researchgate.netnih.govmdpi.com This approach allows for the synthesis of a wide range of N-substituted chroman-2-carboxamides.

To synthesize phenylamides , chroman-2-carboxylic acid is reacted with aniline (B41778) or a substituted aniline. For the synthesis of alkylamides , an appropriate primary or secondary alkylamine is used. The choice of amine determines the final substituent on the amide nitrogen, allowing for systematic modifications of the molecule's steric and electronic properties. researchgate.net

The table below illustrates the synthesis of various N-substituted this compound derivatives.

| Chroman-2-carboxylic Acid Derivative | Amine | Product |

| Chroman-2-carboxylic acid | Aniline | N-phenyl-chroman-2-carboxamide |

| Chroman-2-carboxylic acid | Methylamine | N-methyl-chroman-2-carboxamide |

| Chroman-2-carboxylic acid | Diethylamine | N,N-diethyl-chroman-2-carboxamide |

| Chroman-2-carboxylic acid | Benzylamine | N-benzyl-chroman-2-carboxamide |

| Chroman-2-carboxylic acid | 4-Fluoroaniline | N-(4-fluorophenyl)-chroman-2-carboxamide |

Functionalization of the Chroman Ring (e.g., methyl, hydroxy, sulfamoyl groups)

The therapeutic and physicochemical properties of the this compound scaffold can be significantly modulated through the strategic functionalization of the chroman ring. The introduction of various substituents, such as methyl, hydroxy, and sulfamoyl groups, allows for the fine-tuning of a compound's biological activity, solubility, and metabolic stability. Research has explored various synthetic routes to achieve these modifications.

Methyl Group Functionalization: The addition of methyl groups to the chroman ring has been a strategy to enhance biological activity. In a series of synthesized chroman derivatives, methylation of the core structure was achieved to explore its impact on anticancer properties. For instance, the synthesis of 6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester involves the methylation of a precursor hydroxy group. nih.gov This reaction is typically carried out using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) in an acetone (B3395972) solvent. nih.gov The structure-activity relationships (SAR) in related chromone carboxamide derivatives have indicated that the presence of methyl groups can positively influence cytotoxic activity. researchgate.netnih.gov

Hydroxy Group Functionalization: The hydroxyl group is a key functionalization for influencing polarity and providing a potential point for further conjugation. Syntheses of hydroxy-chroman derivatives often start from precursors that already contain this moiety. For example, 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester serves as a foundational building block for more complex derivatives. nih.gov The presence of a hydroxyl group on the aromatic ring can be critical for biological interactions. nih.gov Phase I metabolism of drug molecules often involves the introduction of hydroxyl groups to aromatic rings, a process that increases hydrophilicity and can modify the pharmacological profile of the parent compound. nih.gov

Sulfamoyl Group Functionalization: The introduction of a sulfamoyl group (-SO₂NH₂) is a common strategy in medicinal chemistry to target specific enzymes, such as carbonic anhydrases (CAs). A series of chromene-based sulfonamides have been synthesized and evaluated as CA inhibitors. nih.gov The synthesis involves coupling the chroman-2-carboxylic acid core with an appropriate aminobenzenesulfonamide. The structure-activity relationship studies of these compounds revealed that the substitution pattern on the chroman ring influences inhibitory activity against different CA isoforms. For example, an unsubstituted 4-oxo-N-(4-sulfamoylphenyl)this compound was shown to be beneficial for inhibiting the tumor-associated hCA IX isoform. nih.gov In contrast, the addition of methyl groups at various positions modified the activity and selectivity profile. nih.gov

| Functional Group | Precursor Compound | Reagents and Conditions | Functionalized Product | Reference |

|---|---|---|---|---|

| Methoxy (from Hydroxy) | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester | Dimethyl sulfate, K₂CO₃, Acetone, Reflux | 6-Methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester | nih.gov |

| Sulfamoyl (Amide Linkage) | 4-Oxo-4H-chromene-2-carboxylic acid | Coupling with aminobenzenesulfonamide derivatives | 4-Oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide | nih.gov |

| Carbohydrazide (B1668358) (from Ester) | 6-Substituted-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carboxylic acid methyl ester | 80% Hydrazine (B178648) hydrate (B1144303), Ethanol, Reflux | 6-Substituted-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide | nih.gov |

Conjugation with Macromolecular Scaffolds

The conjugation of small molecules like this compound to macromolecular scaffolds is an emerging strategy to enhance therapeutic efficacy, modify pharmacokinetic profiles, and achieve targeted delivery. This approach leverages the structural and functional properties of both the small molecule and the polymer or biomacromolecule.

A critical step in this process is the synthesis of a functionalized chroman derivative that can react with a macromolecular scaffold. One effective method is the conversion of a chroman-2-carboxylic acid ester into a carbohydrazide. The synthesis of 6-substituted-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazides has been reported by refluxing the corresponding methyl ester with hydrazine hydrate in ethanol. nih.gov The resulting carbohydrazide (-CONHNH₂) is a versatile functional group for conjugation.

This carbohydrazide derivative serves as a key intermediate for linking the chroman core to polymers functionalized with aldehyde or ketone groups. The reaction between the hydrazide and an aldehyde results in the formation of a stable acylhydrazone linkage. This method has been successfully employed to create carbohydrate-functionalized polymer-scaffolded dynamic combinatorial libraries, where acylhydrazide-modified carbohydrates are reversibly conjugated to an aldehyde-functionalized polymer scaffold. york.ac.uk A similar principle can be applied to attach chroman-2-carbohydrazide to suitable macromolecular carriers, thereby creating novel drug delivery systems or multivalent inhibitors.

| Component | Structure/Function | Rationale |

|---|---|---|

| Reactive Chroman Derivative | Chroman-2-carbohydrazide | Contains a nucleophilic hydrazide group suitable for conjugation. nih.gov |

| Macromolecular Scaffold | Aldehyde-functionalized polymer (e.g., polyacrylamide derivative) | Provides a backbone for multivalent presentation and contains electrophilic sites for reaction. york.ac.uk |

| Conjugation Reaction | Acylhydrazone formation | Forms a stable, covalent bond between the chroman derivative and the polymer scaffold under mild conditions. york.ac.uk |

Structure Activity Relationship Sar Investigations of Chroman 2 Carboxamide Derivatives

Elucidating the Influence of Amide Side Chain Architecture on Biological Potency

The architecture of the amide side chain at the 2-position of the chroman ring is a pivotal determinant of the biological potency of these derivatives. Modifications to the substituents, length, and flexibility of this side chain have been shown to significantly impact activity through varied steric and electronic interactions.

Steric and Electronic Effects of Amide Substituents

The nature of the substituents on the amide nitrogen plays a crucial role in the interaction of chroman-2-carboxamide derivatives with their biological targets. Research has demonstrated that both the size (steric effects) and the electron-donating or withdrawing properties (electronic effects) of these substituents can drastically alter potency.

In a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides, the substituents on the phenyl ring were found to be critical for inhibitory activity against nuclear factor-kappaB. nih.gov Derivatives bearing methyl (-CH3), trifluoromethyl (-CF3), or chloro (-Cl) groups on the phenylamide moiety were potent inhibitors. nih.gov In contrast, compounds with hydroxyl (-OH) or methoxy (-OCH3) substituents were inactive. nih.gov This suggests that electron-withdrawing or moderately lipophilic groups are favored over electron-donating and hydrophilic groups in this position for this specific biological target. The most active compound in this series featured a 4-chloro substituent on the phenyl ring. nih.gov

Further studies on related chromone-2-carboxamides have shown that incorporating groups like propyl and 3-ethylphenyl on the amide side chain can positively influence cytotoxic activity. researchgate.net The interplay of steric bulk and electronic properties is a recurring theme in the SAR of these compounds, where a delicate balance is often required for optimal interaction with the target protein. researchgate.netrsc.org The conformation of the amide bond is also a key factor; for instance, tertiary amides can adopt different conformations (–syn or –anti) compared to secondary amides, which can lead to significant differences in activity. nih.gov

| Compound Series | Substituent (on Phenylamide) | Biological Activity (IC50) | Reference |

|---|---|---|---|

| 6-hydroxy-7-methoxychroman-2-carboxamides | -CH3, -CF3, -Cl | Potent Inhibitors (6.0-60.2 µM) | nih.gov |

| 6-hydroxy-7-methoxychroman-2-carboxamides | -OH, -OCH3 | Inactive | nih.gov |

| 6-hydroxy-7-methoxychroman-2-carboxamides | 4-Cl | Most Potent in Series | nih.gov |

Impact of Amide Linker Length and Flexibility

The linker connecting the amide group to other functionalities is another critical element in the design of potent this compound derivatives. The length and flexibility of this linker can dictate the molecule's ability to adopt the optimal conformation for binding to its target. nih.govnih.gov An ideal linker should position the key binding fragments in their optimal geometries without incurring a significant entropic penalty, which can arise from excessive conformational flexibility. nih.govresearchgate.net

Systematic studies on fragment-based inhibitors have shown that both rigid and flexible linkers can have a substantial impact on binding affinity. nih.govresearchgate.net A linker that is too short or too rigid may introduce strain, preventing the molecule from achieving an ideal binding pose. Conversely, a linker that is too long or overly flexible might lead to a loss of binding affinity due to the entropic cost of "freezing" it in a single conformation upon binding. researchgate.netelsevierpure.com Therefore, optimizing the linker's properties is a crucial step in maximizing the biological potency of this compound derivatives. researchgate.net The presence of a propyl side chain in the amide group, for example, has been noted to contribute to an increase in activity in certain contexts. researchgate.net

Correlating Chroman Ring Substituents with Biological Activity

Substitutions on the aromatic ring of the chroman moiety provide another avenue for modulating biological activity. The type, number, and position of these substituents are vital in determining the pharmacological properties of the resulting compounds. researchgate.netacs.org

Effects of Halogen, Alkyl, and Hydroxy Substitutions on the Chroman Moiety

Modifications to the chroman ring itself have profound effects on the SAR of this compound derivatives. The introduction of different functional groups can influence the molecule's electronic properties, lipophilicity, and metabolic stability.

Halogen Substitutions: The addition of halogen atoms, such as fluorine, to the chroman nucleus can be beneficial. For instance, a 6-fluoro substituent on a related chromone (B188151) nucleus was found to have a positive impact on cytotoxic activity. researchgate.net

Alkyl and Methoxy Substitutions: Alkyl and methoxy groups are also common modifications. In studies of 6-hydroxy-7-methoxychroman-2-carboxamides, the presence of these groups was integral to the core structure evaluated for NF-κB inhibition. nih.gov Other research has indicated that a methoxy group at the 7th position can be a potent blocker of TNF-α production. rjptonline.org

Hydroxy Substitutions: The presence and position of hydroxyl groups can be critical. The 6-hydroxy group was a key feature of the potent NF-κB inhibitors mentioned previously. nih.gov

| Substituent Type | Position | Effect on Activity | Reference |

|---|---|---|---|

| Fluoro | 6 | Positive impact on cytotoxicity | researchgate.net |

| Hydroxy | 6 | Present in potent NF-κB inhibitors | nih.gov |

| Methoxy | 7 | Present in potent NF-κB inhibitors | nih.gov |

| Methoxy | 7 | Potent blocker of TNF-α production | rjptonline.org |

| Electron-withdrawing | 5 and 8 | Enhanced anti-inflammatory activity | nih.gov |

| Electron-donating | 6 and 7 | Enhanced anti-inflammatory activity | nih.gov |

Positional Isomerism and SAR Implications

The position of substituents on the chroman ring is a critical factor influencing biological activity. researchgate.netacs.org Shifting a functional group from one position to another can lead to a dramatic change in potency. For example, in a study on chromone derivatives, it was found that the placement of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7, enhanced anti-inflammatory activity. nih.gov

Furthermore, the position of the carboxamide group itself on the heterocyclic ring system is crucial. Studies comparing 2-substituted versus 3-substituted chromone carboxamides found that the 3-substituted derivatives were potent and selective MAO-B inhibitors, while the 2-substituted analogues showed no significant activity for this particular target. nih.gov This highlights that even a subtle change in the attachment point of the pharmacophore can completely alter the biological activity profile.

Stereochemical Aspects of this compound SAR

Since the C2 position of the chroman ring is a chiral center, the stereochemistry of this compound derivatives is a fundamentally important aspect of their SAR. The three-dimensional arrangement of the atoms can significantly affect how the molecule interacts with its biological target, which is typically also chiral. nih.gov

Investigations into chiral 2-substituted chromanes have revealed a correlation between the C2 stereochemistry and the compound's specific optical rotation (SOR). nih.gov The helicity of the dihydropyran ring is a key determinant of the sign of the SOR. For 2-carboxyl chromanes, isomers that exhibit P-helicity tend to have positive SOR values. nih.gov

In terms of biological activity, enantiomers of a chiral drug can have different potencies. In SAR studies of spirocyclic chromanes, it was observed that the S-enantiomer was consistently more potent—by at least three-fold—than the corresponding R-enantiomer across a series of analogues. nih.gov This underscores the importance of controlling the stereochemistry at the C2 position to obtain the more active enantiomer and maximize the therapeutic potential of this compound derivatives.

Rational Design Principles for this compound Derivatives Guided by SAR Analysis

A significant focus of SAR studies on this compound derivatives has been the exploration of their potential as anticancer agents. These studies have revealed critical insights into the structural requirements for potent antiproliferative activity. For instance, the nature of the substituent on the amide nitrogen has been identified as a crucial determinant of activity.

One study investigating the anticancer and antioxidant properties of a series of chroman carboxamide analogs against the MCF-7 breast cancer cell line demonstrated that the presence of specific substituents on the isatin moiety, attached to the this compound core, significantly impacts their growth inhibitory (GI₅₀) values. The data from this study highlights how subtle changes in the substitution pattern on the isatin ring can lead to variations in anticancer potency.

Table 1: Anticancer Activity of Chroman Carboxamide Analogs against MCF-7 Cell Line

| Compound | R | GI₅₀ (µM) |

|---|---|---|

| 5k | 6-Chloro | 40.9 |

| 5l | 7-Chloro | 41.1 |

Data sourced from a study on the anticancer and antioxidant activities of chroman carboxamide analogs. researchgate.net

Further SAR investigations have delved into the development of chroman derivatives as inhibitors of acetyl-CoA carboxylases (ACCs), enzymes that are pivotal in fatty acid synthesis and are implicated in various metabolic diseases and cancers. A study on novel chroman derivatives as non-selective ACC inhibitors revealed that modifications on the amide portion of the molecule significantly influence their inhibitory activity against ACC1 and ACC2, as well as their antiproliferative effects on different cancer cell lines.

For example, the introduction of a trifluoromethyl group on the phenyl ring of the amide substituent was found to be a key factor for potent ACC inhibition and anticancer activity. The position of this electron-withdrawing group also played a role in determining the potency.

Table 2: ACC Inhibitory and Antiproliferative Activities of Chroman Derivatives

| Compound | R | ACC1 IC₅₀ (nM) | ACC2 IC₅₀ (nM) | A549 IC₅₀ (µM) | H1975 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

|---|---|---|---|---|---|---|

| 4s | 3-(Trifluoromethyl)phenyl | 98.06 | 29.43 | 0.578 | 1.005 | 0.680 |

Data from a study on chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. nih.gov

In the context of inhibiting carbonic anhydrases (CAs), which are involved in various physiological and pathological processes, SAR studies of chromene-containing aromatic sulfonamides have provided valuable design principles. Although these are chromene derivatives, the insights are relevant to the chroman scaffold. The length of the linker between the this compound core and a sulfamoylphenyl group was shown to be critical for inhibitory activity against different CA isoforms. Specifically, derivatives with a phenethyl linker were generally more potent inhibitors of hCA I.

Table 3: Carbonic Anhydrase Inhibitory Activity of this compound Derivatives

| Compound | Linker (X) | R¹ | R² | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) |

|---|---|---|---|---|---|---|

| 6e | -CH₂CH₂- | H | H | 246.7 | 30.1 | 3285 |

| 6i | -CH₂CH₂- | CH₃ | H | 213.6 | 17.5 | 28.5 |

Data from a study on chromene-containing aromatic sulfonamides with carbonic anhydrase inhibitory properties. nih.gov

Furthermore, investigations into the inhibition of nuclear factor-κB (NF-κB) activation have also contributed to the rational design principles for this compound derivatives. A study focusing on N-arylalkylamide derivatives of 6-hydroxy-7-methoxychroman-2-carboxylic acid identified that the nature of the arylalkyl group on the amide nitrogen is a key determinant of inhibitory activity. Specifically, compounds bearing diphenylethyl and diphenylpropyl side chains on the amide nitrogen demonstrated the most potent inhibitory effects. yakhak.org

Molecular Mechanisms of Action and Biological Target Engagement of Chroman 2 Carboxamide Derivatives: Preclinical in Vitro Studies

Enzyme Inhibition by Chroman-2-carboxamide Derivatives

This compound derivatives have been identified as potent inhibitors of several key enzymes, demonstrating isoform selectivity and offering mechanisms for their therapeutic effects, such as anticancer and antimicrobial activities.

The selective inhibition of carbonic anhydrase (CA) isoforms is a critical area of research, as various isoforms are therapeutic targets for several diseases. mdpi.com Many derivatives of the related coumarin scaffold, which, like chromans, contains a 2H-chromen-2-one nucleus, have shown significant, isoform-selective inhibitory activity against human (h) CA isoforms. mdpi.com Specifically, certain coumarin-based compounds have emerged as selective inhibitors for the tumor-associated isoforms hCA IX and hCA XII. mdpi.com

In vitro studies revealed that a series of coumarin conjugates possessed excellent inhibitory activity towards the membrane-bound isoforms hCA IX and hCA XII, with inhibition constant (Kᵢ) values in the submicromolar to low nanomolar range. mdpi.com Conversely, these same compounds were found to be inactive against the ubiquitous cytosolic isoenzymes hCA I and hCA II (Kᵢ > 10,000 nM), indicating a high degree of isoform selectivity. mdpi.com This selectivity is crucial, as non-specific inhibition of highly abundant isoforms like hCA II can lead to undesirable side effects. mdpi.com The mechanism for this selectivity involves the inhibitor binding at the entrance of the CA active site, effectively blocking it. mdpi.com

Table 1: Inhibitory Activity of Coumarin Derivatives Against hCA Isoforms IX and XII

This table summarizes the range of inhibition constants (Kᵢ) observed for a series of coumarin-based compounds against the tumor-associated human carbonic anhydrase isoforms IX and XII in preclinical in vitro studies. mdpi.com

| hCA Isoform | Inhibition Constant (Kᵢ) Range (nM) |

|---|---|

| hCA IX | 23.4–260.5 |

| hCA XII | 9.5–336.3 |

DNA gyrase, a bacterial type IIA topoisomerase, is an essential enzyme for bacterial survival and a validated target for antibiotics. nih.govmdpi.com The coumarin class of antibiotics, structurally related to chromans, specifically targets DNA gyrase. nih.gov These compounds inhibit the enzyme's activity by binding to the GyrB subunit, which contains the ATPase domain, thereby blocking the energy-requiring process of DNA supercoiling. nih.govembopress.org

Docking studies involving chroman carboxamide derivatives have been conducted on the DNA gyrase enzyme (PDB: 1KZN) to explore their antimicrobial potential. researchgate.netijper.org This inhibition of the ATPase activity is believed to be the primary mechanism for the antimicrobial effects observed with this class of compounds. nih.gov The binding of the inhibitor to the N-terminal part of the GyrB protein is competitive with ATP, preventing the enzyme from carrying out its function and ultimately leading to bacterial cell death. mdpi.comembopress.org

Receptor and Pathway Modulation by this compound Derivatives

Beyond direct enzyme inhibition, this compound derivatives modulate key intracellular signaling pathways, most notably the Nuclear Factor Kappa B (NF-κB) pathway, which is central to inflammatory responses.

The NF-κB signaling pathway is a critical regulator of inflammatory responses. researchgate.net In its inactive state, NF-κB is sequestered in the cytoplasm; upon stimulation by agents like lipopolysaccharide (LPS), a cascade involving the IκB kinase (IKK) is activated, leading to the release of NF-κB and its translocation to the nucleus to initiate the transcription of pro-inflammatory genes. nih.govresearchgate.net

A series of synthesized chroman-2-carboxylic acid N-(substituted)phenylamides were evaluated for their ability to inhibit NF-κB activity in LPS-stimulated macrophage RAW 264.7 cells. nih.gov The study found that the inhibitory activity of these chroman compounds was not related to their antioxidant properties. nih.gov Several derivatives exhibited moderate to good inhibition of NF-κB activity, with IC₅₀ values ranging from 18.2 to 95.8 μM. nih.gov The most potent inhibitor, a compound designated 2s which contains a 4-chloro (4-CI) substituent on the phenyl ring, had an IC₅₀ of 18.2 μM. nih.gov This demonstrates that specific substitutions on the this compound scaffold can significantly enhance its ability to suppress this key inflammatory pathway.

Table 2: Inhibition of NF-κB Activation by this compound Derivatives

This table shows the half-maximal inhibitory concentration (IC₅₀) values for various substituted chroman-2-carboxylic acid N-phenylamides against NF-κB activation in LPS-stimulated RAW 264.7 macrophage cells. nih.gov

| Compound Substituent(s) | NF-κB Inhibition (IC₅₀ in μM) |

|---|---|

| -CH₃, -CF₃, -Cl (monosubstituents) | 18.2 - 95.8 (Moderate to Good) |

| -Cl, -CH₃ (disubstituents) | 18.2 - 95.8 (Moderate to Good) |

| 4-Cl (Compound 2s) | 18.2 (Most Active) |

| -H, -NO₂ (monosubstituents) | Poor Inhibition |

| -OCH₃, -CF₃ (disubstituents) | Poor Inhibition |

Cellular Effects and Mechanistic Insights in Preclinical In Vitro Models

The enzymatic and pathway modulation activities of this compound derivatives translate into tangible cellular effects, particularly antimicrobial activity, which has been extensively studied in preclinical models.

The primary mechanism for the antimicrobial action of this compound and related compounds is the inhibition of DNA gyrase, as detailed in section 4.1.2. researchgate.netijper.org However, broader mechanisms have also been proposed for the structurally similar chromone (B188151) class, including the inhibition of bacterial cell wall synthesis through interference with the transpeptidation step of peptidoglycan biosynthesis. researchgate.net

In vitro antimicrobial screening of chroman carboxamide derivatives has demonstrated their efficacy against a range of pathogens. researchgate.netijper.org Studies have shown that these compounds display good to excellent antimicrobial activity against both bacterial and fungal strains. researchgate.netijper.org The minimum inhibitory concentration (MIC) values against gram-positive bacteria were found to be in the range of 25-100 μg/ml. researchgate.netijper.org Notably, some compounds exhibited higher potency against gram-negative bacteria, with MIC values ranging between 12.5-100 μg/ml. researchgate.netijper.org Furthermore, certain derivatives displayed significant antifungal activity, with MICs as low as 25 μg/ml, comparable to the standard antifungal drug fluconazole. researchgate.netijper.org

Table 3: In Vitro Antimicrobial Activity of Chroman Carboxamide Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) ranges for a series of chroman carboxamide derivatives tested against various microbial strains in vitro. researchgate.netijper.org

| Microorganism Type | MIC Range (μg/ml) |

|---|---|

| Gram-Positive Bacteria | 25 - 100 |

| Gram-Negative Bacteria | 12.5 - 100 |

| Fungi (select compounds) | 25 |

Cellular Antioxidant Mechanisms of this compound Scaffolds

This compound derivatives have demonstrated notable antioxidant properties in various preclinical in vitro models. These effects are primarily attributed to their ability to counteract oxidative stress through direct and indirect mechanisms.

The antioxidant activity of this compound scaffolds is significantly linked to their capacity to scavenge free radicals. This has been demonstrated through various assays, including the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and hydrogen peroxide radical scavenging methods.

In one study, a series of chroman carboxamide analogs (5a-t) were evaluated for their antioxidant potential. The DPPH free radical scavenging assay revealed that the majority of these compounds were more active than the standard drug Trolox. researchgate.net A high percentage decrease in DPPH absorption indicates a strong hydrogen atom donating ability, which is a key characteristic of potent antioxidants. connectjournals.com Notably, compound 5e, which contains a pyridyl ring, exhibited the highest percentage of inhibition at 93.7%. researchgate.netconnectjournals.com

The same series of compounds was also tested for their ability to scavenge hydrogen peroxide radicals. While hydrogen peroxide itself is not highly reactive, it can generate highly toxic hydroxyl radicals within cells. connectjournals.com The study found that compound 5d showed the highest potency in scavenging hydrogen peroxide, with an 83.2% inhibition rate. researchgate.netconnectjournals.com

Furthermore, an Electron Spin Resonance (ESR) study of [(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2yl)carbonyl]-3'-(aminoethyl) indole demonstrated its ability to scavenge hydroxyl radicals. nih.gov Quantitative structure-activity relationship (QSAR) studies have indicated that the inhibitory action of these derivatives is related to their ability to donate electrons and their lipophilicity, which allows for penetration of membrane lipids. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected Chroman Carboxamide Analogs

| Test Compound | Concentration (µg/ml) | DPPH % Inhibition | H₂O₂ % Inhibition |

| 5a | 100 | 80.0 | 80.3 |

| 5b | 100 | 90.3 | 77.6 |

| 5c | 100 | 53.3 | - |

| 5d | 100 | - | 83.2 |

| 5e | 100 | 93.7 | - |

Data sourced from Connect Journals and ResearchGate. researchgate.netconnectjournals.com

This compound derivatives have also been shown to be potent inhibitors of lipid peroxidation in vitro. nih.gov Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial aspect of antioxidant defense.

A study investigating a series of chroman amide and nicotinyl amide derivatives found that five of the synthesized compounds were significantly more potent inhibitors of lipid peroxidation than the reference antioxidant, Trolox. nih.gov The most promising compound, [(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2yl)carbonyl]-3'-(aminoethyl) indole, was shown to inhibit ex vivo lipid peroxidation in a head injury model. nih.gov The inhibitory action was found to be related to the compounds' ability to donate electrons and scavenge radicals, as well as their lipophilicity, which facilitates their interaction with membrane lipids. nih.gov

Broader Preclinical Biological Activity Spectrum of this compound Derivatives

Beyond their antioxidant effects, this compound derivatives have demonstrated a range of other biological activities in preclinical in vitro studies, including anti-inflammatory, antibacterial, and antifungal effects.

Several studies have highlighted the anti-inflammatory potential of this compound derivatives. For instance, hydrophilic chromone carboxamide derivatives have been shown to exhibit greater inhibition of 5-lipoxygenase, a key enzyme in the inflammatory pathway. researchgate.net

In a study evaluating novel 2-phenyl-4H-chromen-4-one compounds, several derivatives demonstrated anti-inflammatory activity. researchgate.net Compound 8, in particular, was found to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) and suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway in in vitro models. researchgate.net

Another study on coumarin derivatives, which share a similar structural backbone, found that compounds 3b (p-methoxy) and 3e (p-hydroxy) exhibited high anti-inflammatory activity, with over 80% inhibition in albumin denaturation and selective COX-2 inhibition assays. researchgate.net

This compound derivatives and related compounds have shown promising antimicrobial activity against a range of pathogens.

In one study, a series of coumarin-3-carboxamide derivatives were investigated for their antimicrobial properties. Compounds 3b, 3c, and 3f demonstrated notable antibacterial activity, particularly against S. epidermidis and S. aureus, with a minimum inhibitory concentration (MIC) value of 312.5 µg/mL. lew.ro Compound 3i showed the best antifungal activity among the tested compounds, with MIC values of 312.5 µg/mL and 156.2 µg/mL against fungal strains. lew.ro

Another study on pyrogallol-coumarin hybrids, PCH-1 and PCH-2, revealed potent antibacterial activity against Proteus mirabilis, with a MIC value of 31.125 µg/mL. nih.gov PCH-2 also showed a strong effect on the biofilm formation of Staphylococcus aureus. nih.gov

Furthermore, chromone derivatives, such as chromone-3-carbonitriles, have exhibited both antifungal and antibiofilm activities against several Candida species. nih.gov Some of these compounds were found to be fungicidal, completely killing C. albicans cells at concentrations of 20 µg/mL. nih.gov

Table 2: Antimicrobial Activity of Selected Coumarin-3-Carboxamide Derivatives

| Compound | Target Microorganism | MIC (µg/mL) |

| 3b | S. epidermidis ATCC 12228 | 312.5 |

| 3c | S. epidermidis ATCC 12228 | 312.5 |

| 3f | S. aureus ATCC 29213 | 312.5 |

| 3i | Fungal Strains | 156.2 - 312.5 |

Data sourced from Revue Roumaine de Chimie. lew.ro

Computational and Theoretical Studies of Chroman 2 Carboxamide

Molecular Docking for Binding Mode Prediction and Affinity Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of ligands, such as chroman-2-carboxamide derivatives, to the active site of a protein or enzyme.

Studies involving chroman carboxamide derivatives have utilized molecular docking to explore their potential as antimicrobial and anticancer agents. ijper.orgresearchgate.net For instance, docking has been performed on DNA gyrase, an essential bacterial protein, to design novel antimicrobial compounds. researchgate.net In other research, derivatives of N-((tert-butylcarbamoyl)(4-substitutedphenyl) methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl) this compound were docked against the receptor tyrosine phosphatase PtpB as part of an investigation into anti-tubercular agents. nih.gov These computational predictions are crucial for prioritizing compounds for synthesis and biological evaluation. nih.gov

A critical output of molecular docking is the detailed analysis of interactions between the ligand and the protein target. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the ligand-protein complex and the ligand's biological activity. nih.govmarmara.edu.tr

For this compound derivatives, docking studies have revealed specific interaction patterns. For example, in the active site of DNA gyrase, the oxygen atom of the carbonyl group in certain derivatives was found to form a hydrogen bond with the hydrogen of an asparagine residue (ASN46). researchgate.net In studies targeting tyrosine phosphatase PtpB, a fluorinated this compound derivative demonstrated extensive hydrophobic surface contact with a range of amino acid residues, including Ile207, Phe211, Met206, Ile203, Phe161, Phe80, Met126, Tyr130, Val231, and Leu101. nih.gov The chromone (B188151) scaffold itself is known to participate in π-π stacking interactions with tyrosine residues in the active sites of enzymes like monoamine oxidases (hMAOs). mdpi.com These detailed interaction analyses are vital for understanding the molecular basis of inhibition and for guiding the rational design of more potent and selective analogs. researchgate.net

| Target Protein | Chroman Derivative Type | Key Interacting Residues | Primary Interaction Types | Reference |

|---|---|---|---|---|

| DNA Gyrase | Chroman carboxamides | ASN46 | Hydrogen Bonding | researchgate.net |

| Tyrosine Phosphatase PtpB | Fluorinated this compound | Ile207, Phe211, Met206, Phe161, Phe80, Tyr130 | Hydrophobic Interactions | nih.gov |

| Human Monoamine Oxidase B (hMAO-B) | Chromone-2-phenyl carboxamide | Tyr398, Tyr435 | π-π Stacking | mdpi.comresearchgate.net |

| PqsR (Pseudomonas aeruginosa) | Chromone-2-carboxamides | Gln194, Ser196 | Hydrogen Bonding | nih.gov |

Computational docking allows for a detailed characterization of the enzyme's active site when complexed with an inhibitor. This includes identifying the key amino acids that form the binding pocket and understanding how the ligand's conformation adapts to the site's topology and electrostatic environment. mdpi.com The active site is often located at the interface between two protein domains. nih.gov

In the case of fluorinated this compound derivatives binding to tyrosine phosphatase PtpB, the active site entrance is lined by a large hydrophobic surface on the face of the α7-α8 helices, which accommodates the ligand. nih.gov For other chroman derivatives targeting DNA gyrase, the active site provides specific hydrogen bond donors and acceptors, such as the ASN46 residue, that are crucial for binding. researchgate.net Studies on coumarin derivatives binding to human carbonic anhydrases have shown that ligands can occupy the rim of the binding site, interacting with residues like Lys3, Trp4, Pro200, and Gln89. mdpi.com This characterization is essential, as the binding of a ligand can induce conformational changes in the active site, which can be critical for the enzyme's catalytic mechanism. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is used to assess the conformational stability of the complex, explore the ligand's conformational landscape within the binding site, and calculate binding free energies. espublisher.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.gov

For chromone and its derivatives, 3D-QSAR studies have been successfully employed to build predictive models. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric, electrostatic, and hydrophobic fields of the molecules with their biological activity. researchgate.net For a series of 8-substituted chromen-4-one-2-carboxylic acid derivatives, statistically significant QSAR models were developed that highlighted the importance of steric, electrostatic, and hydrophobic substituents for their agonist activity. researchgate.net Another study on synthetic chromone derivatives used molecular field analysis (MFA) to generate a highly predictive model for antioxidant activity, which could then be used to guide the design of novel antioxidants. nih.gov These predictive models are a cornerstone of modern medicinal chemistry, enabling the rational design of compounds with enhanced activities.

| QSAR Method | Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Reference |

|---|---|---|---|---|---|

| CoMFA | 8-substituted chromen-4-one-2-carboxylic acids | 0.610 | 0.918 | - | researchgate.net |

| CoMSIA | 8-substituted chromen-4-one-2-carboxylic acids | 0.646 | 0.800 | - | researchgate.net |

| Topomer CoMFA | 8-substituted chromen-4-one-2-carboxylic acids | 0.746 | 0.979 | - | researchgate.net |

| MFA (G/PLS) | Synthetic chromone derivatives (antioxidants) | 0.771 | 0.868 | 0.924 | nih.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. uotechnology.edu.iq These methods are used to calculate a wide range of properties, including molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), vibrational spectra, and molecular electrostatic potentials, which are related to the molecule's reactivity and biological activity. d-nb.infosemanticscholar.org

For chromone and coumarin derivatives, DFT calculations have been used to optimize molecular structures and to study conformational features. uotechnology.edu.iqmdpi.com For instance, the B3LYP-D3/6-311G(d,p) method was used to determine the most stable conformers of a 3-(2-imino-3-phenyl-2,3-dihydrothiazol-4-yl)-2H-chromen-2-one derivative. mdpi.com Quantum Theory of Atoms in Molecules (QTAIM) studies can reveal the nature of intramolecular bonding. d-nb.info Furthermore, calculated properties like the energy gap and electrophilicity index can be correlated with biological activity, providing a theoretical basis for a compound's observed potency. d-nb.info These calculations offer a fundamental understanding of the intrinsic properties of this compound that govern its interactions and reactivity. nih.gov

In Silico Approaches for Mechanistic Hypothesis Generation

The integration of various computational techniques—from molecular docking and MD simulations to QSAR and quantum mechanics—provides a powerful platform for generating mechanistic hypotheses. mdpi.com These in silico approaches allow researchers to propose how a this compound derivative might exert its biological effect at a molecular level before extensive experimental validation.

For example, a molecular docking study can propose a specific binding mode of an inhibitor in an enzyme's active site. nih.gov This static model can then be tested for stability using MD simulations. espublisher.com The results might suggest that the inhibitor blocks substrate access or stabilizes a non-productive conformation of the enzyme. QSAR models can identify which chemical modifications are likely to enhance binding, guiding the synthesis of more potent compounds. researchgate.net This iterative cycle of computational prediction and experimental validation is a highly efficient strategy in modern drug discovery, allowing for the formulation and refinement of mechanistic hypotheses that explain a compound's activity and guide the development of new therapeutic agents. nih.gov

Medicinal Chemistry Perspectives and Lead Optimization Strategies for Chroman 2 Carboxamide

Chroman-2-carboxamide as a Core Scaffold in Medicinal Chemistry

The this compound framework is a significant heterocyclic motif that has garnered substantial attention in the field of medicinal chemistry. Its parent structure, the chromone (B188151) scaffold, is widely recognized as a "privileged scaffold". core.ac.ukresearchgate.net This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. core.ac.ukresearchgate.net The structural rigidity and synthetic tractability of the chroman backbone, combined with the hydrogen bonding capabilities and chemical versatility of the carboxamide group, make the this compound core an attractive starting point for the design of novel therapeutic agents. mdpi.com

The inherent biological relevance of the chroman nucleus is evident in its widespread distribution in plant-derived compounds with known medicinal properties. researchgate.net Medicinal chemists leverage this pre-validated "pharmacophoric" character to design libraries of this compound derivatives with the aim of discovering new drugs for a variety of diseases. The carboxamide moiety at the 2-position provides a convenient handle for introducing diverse substituents, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). This versatility enables the optimization of compounds for improved potency, selectivity, and pharmacokinetic profiles.

Lead Identification and Hit-to-Lead Progression for this compound Series

The journey from an initial "hit" compound to a viable "lead" candidate is a critical phase in drug discovery. For the this compound series, this process involves a systematic evaluation and optimization of initial screening hits to identify promising lead compounds. sophion.com The initial hits are often identified through high-throughput screening (HTS) of compound libraries against a specific biological target.

Once a this compound derivative is identified as a hit, a hit-to-lead campaign is initiated. This process typically involves:

Hit Confirmation and Validation: The initial activity of the hit compound is re-tested to ensure reproducibility. Orthogonal assays may be employed to rule out false positives.

Analog Synthesis and SAR Exploration: A focused library of analogs is synthesized around the initial hit to explore the structure-activity relationship (SAR). This involves systematically modifying different parts of the this compound scaffold and evaluating the impact on biological activity.

Early ADME Profiling: Preliminary absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogs are assessed to identify potential liabilities that could hinder further development.

A notable example of a this compound derivative with potential for hit-to-lead optimization is 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide, which has been identified as a promising antibiofilm agent. researchgate.net Further optimization of this hit would involve exploring modifications to both the dinitrophenyl ring and the chromone core to enhance potency and reduce potential toxicity.

Rational Drug Design Methodologies Applied to this compound Scaffolds

Rational drug design methodologies are increasingly employed to accelerate the discovery and optimization of drug candidates. These approaches leverage a deep understanding of the biological target and the molecular interactions that govern ligand binding. In the context of this compound scaffolds, both structure-based and ligand-based drug design strategies are valuable.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD techniques such as molecular docking can be used to predict the binding mode of this compound derivatives. For instance, molecular docking studies have been utilized to assess chromone-based compounds as potential ligands for specific receptors. researchgate.net These computational models can guide the design of new analogs with improved binding affinity and selectivity by identifying key interactions between the ligand and the target's active site.

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods can be employed. These approaches are based on the knowledge of other molecules that bind to the same target. Pharmacophore modeling, for example, can be used to identify the essential chemical features required for biological activity. This information can then be used to design novel this compound derivatives that possess these key features.

The integration of computational modeling with synthetic chemistry and biological testing creates an iterative cycle of design, synthesis, and evaluation that can significantly streamline the lead optimization process for the this compound series. mdpi.com

Preclinical Lead Optimization for Enhanced Pharmacological Profile

Strategies for Potency and Selectivity Improvement

A primary goal of lead optimization is to enhance the potency and selectivity of a lead compound. For the this compound series, this is typically achieved through systematic modifications of the scaffold and the exploration of structure-activity relationships (SAR).

Research has shown that the nature and position of substituents on the this compound core play a crucial role in determining biological activity. For example, in a series of chromone-2-carboxamide derivatives evaluated for cytotoxic activity, the presence of a 6-fluoro substituent on the chromone nucleus was found to have a positive impact on activity. researchgate.net Similarly, modifications to the amide side chain, such as the introduction of propyl and 3-ethylphenyl groups, also led to increased cytotoxic potency. researchgate.net

In another study focusing on carbonic anhydrase inhibition, substitutions on the phenyl ring of N-(4-sulfamoylphenyl)this compound derivatives were found to significantly influence inhibitory activity against different isoforms of the enzyme. nih.gov An unsubstituted phenyl ring was beneficial for the inhibition of the hCA IX isoform, while the introduction of methyl groups at specific positions was advantageous for hCA II inhibition. nih.gov

These findings highlight the importance of a detailed SAR exploration to guide the design of more potent and selective this compound-based drug candidates.

Table 1: Structure-Activity Relationships of this compound Derivatives

| Scaffold Position | Substituent | Effect on Activity | Reference |

| Chromone Nucleus (Position 6) | Fluoro | Increased cytotoxic activity | researchgate.net |

| Amide Side Chain | Propyl | Increased cytotoxic activity | researchgate.net |

| Amide Side Chain | 3-Ethylphenyl | Increased cytotoxic activity | researchgate.net |

| Amide Side Chain | Hydrophilic groups | Increased 5-lipoxygenase inhibition | researchgate.net |

| N-phenyl ring (unsubstituted) | - | Beneficial for hCA IX inhibition | nih.gov |

| 4H-chromen-4-one (Position 7) | Methyl | Beneficial for hCA II inhibitory activity | nih.gov |

Scaffold Modifications for Optimizing Therapeutic Indices

The therapeutic index is a critical parameter that reflects the safety of a drug candidate. It is the ratio between the toxic dose and the therapeutic dose of a drug. A key strategy for optimizing the therapeutic index of a lead compound is to improve its efficacy while reducing its toxicity. Scaffold modification, including techniques like scaffold hopping, can be a powerful tool in this endeavor.

Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different but functionally equivalent scaffold. researchgate.net This can lead to the discovery of new chemical series with improved properties, such as enhanced solubility, better metabolic stability, and reduced off-target effects, all of which can contribute to an improved therapeutic index.

For the this compound series, scaffold hopping could involve replacing the chroman ring with other bicyclic or heterocyclic systems that maintain the key pharmacophoric features required for biological activity. The goal of such modifications would be to retain or improve the desired pharmacological effects while minimizing interactions with targets that could lead to adverse effects. For instance, a scaffold hopping strategy could be employed to improve the aqueous solubility of a potent but poorly soluble this compound lead, thereby potentially enhancing its bioavailability and reducing the required therapeutic dose.

Future Directions in this compound-Based Drug Development

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area is likely to focus on several key directions. One promising avenue is the exploration of this scaffold for new and challenging biological targets. As our understanding of disease biology deepens, new targets are constantly being identified, and the versatility of the this compound core makes it an attractive platform for developing inhibitors or modulators for these novel targets.

Another important future direction is the application of advanced drug delivery technologies to improve the therapeutic potential of this compound-based drugs. This could include the development of targeted delivery systems that can selectively deliver the drug to the site of action, thereby enhancing efficacy and reducing systemic side effects. Furthermore, the use of nanotechnology-based delivery systems could help to overcome challenges such as poor solubility and bioavailability that can sometimes limit the clinical utility of promising compounds.

The continued integration of computational and experimental approaches will also be crucial for the future of this compound-based drug development. The use of artificial intelligence and machine learning algorithms to analyze large datasets and predict the properties of virtual compounds can help to accelerate the design-make-test-analyze cycle and identify promising drug candidates more efficiently.

Finally, the exploration of novel synthetic methodologies to access a wider diversity of this compound analogs will remain a key focus. The development of more efficient and versatile synthetic routes will enable medicinal chemists to explore a broader chemical space and fine-tune the properties of lead compounds to a greater extent, ultimately increasing the chances of discovering the next generation of this compound-based medicines.

Q & A

Basic Research Question

- Database selection : Use SciFinder, PubMed, and Web of Science to prioritize peer-reviewed journals .

- Source evaluation : Differentiate primary data (experimental NMR/biological results) from secondary interpretations .

- Contradiction resolution : Compare methodologies (e.g., synthesis routes in vs. 11) to identify protocol-driven discrepancies .

How should researchers design stability studies for this compound under environmental stress conditions?

Advanced Research Question

- Accelerated degradation : Expose compounds to elevated temperatures (40–60°C), UV light, or varying pH (3–10) to simulate long-term stability .

- Analytical monitoring : Use LC-MS to detect degradation products (e.g., hydrolyzed amide bonds) and quantify half-lives .

- Statistical design : Apply factorial experiments (e.g., DOE) to model interactions between temperature, humidity, and pH .

What ethical and reproducibility guidelines are critical when publishing this compound research?

Advanced Research Question

- Data transparency : Fully disclose synthesis protocols, including reagent sources (e.g., Sigma-Aldridch) and equipment specifications .

- Ethical reporting : Avoid selective data presentation; include negative results (e.g., failed reactions) to aid reproducibility .

- Code availability : Share computational scripts (e.g., Python-based docking algorithms) via repositories like GitHub .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.